
2-Oxoindoline-4-carboxylic acid
Overview
Description
2-Oxoindoline-4-carboxylic acid (CAS: 90322-37-5, molecular formula: C₉H₇NO₃, molecular weight: 177.16 g/mol) is a bicyclic heterocyclic compound featuring an indoline core fused with a pyrrolidine ring. The molecule contains a ketone group at the 2-position and a carboxylic acid moiety at the 4-position, making it a versatile intermediate in medicinal chemistry and organic synthesis . Its structural rigidity and functional groups enable diverse reactivity, particularly in the synthesis of bioactive molecules such as kinase inhibitors and antiviral agents .
Preparation Methods
Hydrolysis of 2-Oxoindoline-4-carboxylate Esters
One common approach to obtain 2-oxoindoline-4-carboxylic acid is through the hydrolysis of its ester derivatives, such as methyl 2-oxoindoline-4-carboxylate. This method typically involves:
- Dissolving the ester in a mixture of water and tetrahydrofuran (THF).
- Adding a strong base such as lithium hydroxide (LiOH) to the solution.
- Stirring the mixture at ambient temperature overnight to achieve complete hydrolysis.
- Acidifying the reaction mixture to precipitate the free acid.
- Extracting and purifying the product.
This method yields the acid in approximately 80% yield and is characterized by mild reaction conditions and straightforward workup procedures.
Pd-Catalyzed Domino Heck Carbonylation
A more advanced synthetic route involves a palladium-catalyzed enantioselective domino Heck carbonylation reaction. This method uses:
- o-Iodoacrylanilides as substrates.
- Terminal alkynes and water as nucleophiles.
- Carbon monoxide as a carbonyl source.
- Palladium catalyst to facilitate the domino reaction.
This approach allows the formation of β-carbonylated 2-oxindole derivatives, including this compound, with high yields (55-99%) and excellent enantioselectivities (up to 99% ee). The method is notable for its stereochemical control and applicability to diverse substrates.
Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Synthesis (Related Compound)
Though focused on a related compound, the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid provides insights into environmentally friendly methods applicable to oxindole derivatives:
- Reacting 3-position mono-substituted or unsubstituted 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert atmosphere.
- Performing alkaline hydrolysis to obtain the target compound.
- The reaction uses water as the solvent, avoiding harmful organic solvents.
- The process achieves a high product yield (>86%) and is easy to control.
This method emphasizes green chemistry principles and could inspire analogous approaches for this compound synthesis.
Nucleophilic Substitution and Subsequent Transformations
Another synthetic route involves:
- Nucleophilic substitution of 2-oxoindoline derivatives with ethyl chloroacetate in the presence of potassium carbonate and catalytic potassium iodide in acetone.
- Conversion of the resulting esters to hydrazides by reaction with hydrazine monohydrate under reflux in ethanol.
- Further transformations via aldol condensation to yield various derivatives.
While this method primarily targets substituted oxindoline derivatives, the initial steps provide a pathway to this compound precursors with high yields (90-93% for the substitution step).
Method | Key Reagents/Conditions | Solvent(s) | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Hydrolysis of Methyl Ester | LiOH, water/THF, ambient temperature | Water/THF | ~80 | Mild conditions, straightforward | Requires ester precursor |
Pd-Catalyzed Domino Heck Carbonylation | Pd catalyst, CO, o-iodoacrylanilides, alkynes | Not specified | 55-99 | High enantioselectivity, diverse scope | Requires Pd catalyst, CO handling |
Multi-Configuration Oxazolidine Synthesis | S,S'-dimethyl dithiocarbonate, alkaline hydrolysis | Water | >86 | Environmentally friendly, high yield | Specific to oxazolidine derivatives |
Nucleophilic Substitution + Hydrazide Formation | Ethyl chloroacetate, K2CO3, KI, hydrazine | Acetone, ethanol | 90-93 (first step) | High yield, versatile intermediates | Multi-step, uses organic solvents |
The hydrolysis method is widely used due to its simplicity and accessibility of ester precursors. The reaction proceeds efficiently at room temperature with strong bases like LiOH, and the product purity is high after acidification and extraction.
The Pd-catalyzed domino Heck carbonylation represents a cutting-edge asymmetric synthesis, enabling the construction of chiral centers with excellent enantioselectivity. This method is valuable for synthesizing complex 2-oxindole derivatives, including carboxylic acids, but requires careful handling of carbon monoxide and palladium catalysts.
The green synthesis approach using water as a solvent and avoiding organic solvents aligns with sustainable chemistry goals. The use of S,S'-dimethyl dithiocarbonate and alkaline hydrolysis under inert atmosphere provides a high-yielding, safe, and environmentally benign route.
The nucleophilic substitution method with ethyl chloroacetate and subsequent hydrazide formation is effective for preparing functionalized oxindoline derivatives, which can be further transformed into this compound or related compounds. This method benefits from high yields and well-established reaction conditions.
The preparation of this compound can be achieved through multiple synthetic routes, each with distinct advantages:
- Hydrolysis of esters offers a straightforward and efficient method.
- Pd-catalyzed domino Heck carbonylation provides stereochemical control and high yields for complex derivatives.
- Green synthesis methods emphasize environmental safety and operational simplicity.
- Nucleophilic substitution routes enable access to diverse functionalized intermediates.
Selection of the method depends on the desired scale, stereochemical requirements, environmental considerations, and available starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Oxoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 2-hydroxyindoline-4-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-hydroxyindoline-4-carboxylic acid.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
2-Oxoindoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxoindoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Indoline Family
(a) 2-Oxoindoline-6-carboxylic Acid (CAS: 334952-09-9)
- Structural Difference : Positional isomer of 2-oxoindoline-4-carboxylic acid, with the carboxylic acid group at the 6-position instead of the 4-position.
- Properties : Similar molecular weight (177.16 g/mol) but distinct electronic distribution due to the shifted carboxyl group. This positional change may alter binding affinity in biological targets .
(b) 2-(2-Chlorophenyl)-3-oxoisoindoline-4-carboxylic Acid (CAS: 883291-14-3)
- Structural Difference : Incorporates a chlorophenyl substituent at the 2-position and a ketone at the 3-position.
- Properties: Higher molecular weight (287.7 g/mol) and density (1.477 g/cm³) compared to this compound.
(c) 2-Allyl-3-oxoisoindoline-4-carboxylic Acid (CAS: 1403499-65-9)
- Structural Difference : Features an allyl group at the 2-position and a ketone at the 3-position.
- Properties: Molecular weight 217.22 g/mol (C₁₂H₁₁NO₃). The allyl group introduces steric bulk, which may hinder interactions with flat binding pockets but enhance radical scavenging activity .
Derivatives with Modified Functional Groups
(a) Methyl 2-Oxoindoline-4-carboxylate (CAS: 90924-46-2)
- Structural Difference : Methyl ester derivative of this compound.
- Properties : Reduced solubility in aqueous media compared to the carboxylic acid form. The ester group is hydrolytically labile, making it a prodrug candidate .
(b) 2-Oxoimidazolidine-4-carboxylic Acid (CAS: 21277-16-7)
- Structural Difference : Replaces the indoline core with an imidazolidine ring.
- Properties : Smaller molecular weight (146.10 g/mol, C₄H₆N₂O₃) and reduced aromaticity. This structural simplification may limit π-π stacking interactions but improve metabolic stability .
Heterocyclic Analogues
(a) Oxothiazolidinecarboxylic Acid (CAS: 77273-78-0)
- Structural Difference : Contains a thiazolidine ring instead of indoline.
- Properties: Molecular formula C₄H₅NO₃S.
(b) Furo[2,3-f]isoindole-4-carboxylic Acid Derivatives
- Example : (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydrofuroisoindole-4-carboxylic acid.
- Structural Difference : Fused furan ring and additional phenyl group.
- Properties : Extended conjugated system enhances fluorescence properties. Hydrogen bonding (O–H···O) and C–H···π interactions dominate crystal packing, suggesting solid-state stability advantages .
Key Data Table: Structural and Physical Properties
Biological Activity
2-Oxoindoline-4-carboxylic acid (OICA) is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in oncology and microbiology. This article explores the compound's mechanisms of action, biochemical interactions, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
OICA is characterized by a fused ring system comprising a benzene ring and a pyrrole ring, featuring a carboxylic acid group at the fourth position and a ketone group at the second position. This unique structure enhances its reactivity and biological properties, making it significant in medicinal chemistry.
Targeting Viral Replication
One of the primary mechanisms of action for OICA is its inhibition of RNA-dependent RNA polymerase (RdRp) activity in dengue virus (DENV), which is crucial for viral replication. By interfering with this enzyme, OICA effectively reduces the viral load in infected cells.
Induction of Apoptosis
OICA also plays a role in inducing apoptosis in cancer cells. It activates specific signaling pathways that lead to programmed cell death, making it a candidate for anticancer therapy. Studies have shown that OICA can significantly influence cell cycle progression and apoptosis in various cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .
OICA interacts with several enzymes involved in metabolic pathways, modulating their activity. It can act as both a substrate and an inhibitor, influencing cellular metabolism. Notably, it has been observed to form complexes with proteins, affecting their structure and function.
Cellular Effects
The compound's effects on cellular processes include:
- Cell Signaling : Modulation of key signaling pathways.
- Gene Expression : Influencing transcription factors that regulate gene expression.
- Metabolism : Altering metabolic pathways related to amino acids and nucleotides.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of OICA derivatives on human cancer cell lines. For instance, compounds derived from OICA demonstrated cytotoxicity comparable to or greater than established anticancer agents like PAC-1. The most potent derivatives showed three- to five-fold increased cytotoxicity across multiple cancer types .
Compound | Cancer Cell Line | Cytotoxicity (IC50) | Mechanism |
---|---|---|---|
4o | SW620 | 10 µM | Apoptosis induction |
4o | PC-3 | 8 µM | Cell cycle arrest |
4o | NCI-H23 | 12 µM | Activation of procaspase-3 |
Antimicrobial Activity
OICA has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Anticancer Activity : In a study examining the effects of OICA on U937 human lymphoma cells, treatment led to significant accumulation of cells in the S phase of the cell cycle and substantial induction of late apoptosis. This was assessed using flow cytometry techniques to analyze DNA content and apoptotic markers .
- Viral Inhibition : Research highlighted OICA's effectiveness in inhibiting DENV replication through its action on RdRp. This dual functionality positions it as a promising candidate for antiviral drug development alongside its anticancer potential.
Q & A
Basic Questions
Q. What are common synthetic routes for 2-oxoindoline-4-carboxylic acid derivatives, and how are reaction conditions optimized?
- Methodological Answer: Derivatives are synthesized via cyclization of nitro precursors (e.g., methyl 2-nitrophenylacetic acid with formaldehyde) or multi-step reactions involving condensation and hydrolysis. Optimization involves adjusting catalysts (e.g., acid/base catalysts), solvents (ethanol, water), and temperature. For example, cyclization under acidic conditions improves yields for isoindoline cores .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer: Use NMR (¹H/¹³C) to verify substituent positions and purity. X-ray crystallography resolves stereochemistry, while mass spectrometry confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carboxylic acid (-COOH) .
Q. What biological screening assays are typically employed for these compounds?
- Methodological Answer: Initial screening includes in vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity testing (MTT assay on cancer cell lines). Enzyme inhibition studies (e.g., kinase or protease assays) evaluate mechanistic pathways .
Q. What are key stability considerations for storage and handling?
- Methodological Answer: Store at 2–8°C in inert atmospheres to prevent hydrolysis. Avoid strong acids/bases, as they degrade the isoindoline core. Monitor decomposition via HPLC or TLC under accelerated stability conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported biological activity data across studies?
- Methodological Answer: Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Control for structural variations (e.g., methyl vs. phenyl substituents) and purity (>95% by HPLC). Compare pharmacokinetic parameters (e.g., Log P, solubility) to isolate bioactivity drivers .
Q. What computational methods predict the reactivity of this compound in drug design?
- Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., carbonyl group). Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., EGFR kinase), while QSAR studies correlate substituent effects with activity .
Q. What strategies enhance aqueous solubility without compromising bioactivity?
- Methodological Answer: Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions (C-5 or C-6). Salt formation (sodium or hydrochloride salts) improves solubility. Prodrug approaches (esterification of -COOH) enhance bioavailability while retaining activity post-hydrolysis .
Q. How can conflicting data on enzyme inhibition mechanisms be resolved?
- Methodological Answer: Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. X-ray crystallography of enzyme-inhibitor complexes reveals binding modes. Validate findings with site-directed mutagenesis of putative binding residues .
Q. What is the role of substituents on the isoindoline ring in modulating pharmacological effects?
- Methodological Answer: Methyl groups at C-2 enhance metabolic stability, while electron-withdrawing groups (e.g., -NO₂) at C-5 increase electrophilicity for covalent binding. Comparative SAR studies of analogs (e.g., 2-phenyl vs. 2-allyl derivatives) quantify substituent contributions to potency .
Q. How are derivatives designed for improved pharmacokinetics (e.g., BBB penetration)?
- Methodological Answer:
Prioritize low molecular weight (<400 Da) and moderate Log P (2–3) for blood-brain barrier (BBB) penetration. Introduce fluorine atoms to enhance metabolic stability. Use in silico tools (SwissADME) to predict absorption and CYP450 interactions .
Q. Data Analysis and Contradiction Resolution
Q. How to interpret contradictory cytotoxicity results between in vitro and in vivo models?
- Methodological Answer:
Assess metabolic stability (e.g., microsomal incubation) to identify rapid degradation in vivo. Use isotopic labeling (¹⁴C) to track compound distribution. Validate with pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile disparities .
Q. What analytical techniques resolve stereochemical uncertainties in synthetic derivatives?
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJUSWINGKGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439190 | |
Record name | 2-Oxoindoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-37-5 | |
Record name | 2-Oxoindoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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